4-Benzyl-1,4-diazepan-5-one hydrochloride
Overview
Description
4-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 4-Benzyl-1,4-diazepan-5-one hydrochloride is 1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H . This indicates that the molecule contains a benzyl group attached to a diazepanone ring, with a chloride ion for charge balance .Physical And Chemical Properties Analysis
4-Benzyl-1,4-diazepan-5-one hydrochloride is a white to yellow powder or crystals . The compound is stored at room temperature .Scientific Research Applications
Metabolite Characterization Techniques
Research has utilized 4-Benzyl-1,4-diazepan-5-one hydrochloride and similar compounds extensively in metabolite characterization studies. One study illustrated the combination of thin-layer chromatography with high-resolution mass spectrometry and nuclear magnetic resonance for the characterization of diazepam metabolites in the rat intestinal tract, identifying several metabolites and their conjugates (Schwartz, Bommer, & Vane, 1967).
Pharmacological Impact on Enzyme Activities
Another significant application is the investigation of the pharmacological impacts of benzodiazepines on enzyme activities. A study examined the effects of new 1,5 benzodiazepines on acetylcholinesterase (AChE) and ATPDase activities in the cerebral cortex of adult rats, revealing that these compounds significantly inhibited acetylcholinesterase activity and ATP and ADP hydrolysis by synaptosomes, suggesting an inhibitory effect on these enzymes (Schetinger et al., 2000).
Synthesis and Evaluation for Therapeutic Potentials
Research also focuses on the synthesis and pharmacological evaluation of benzodiazepine derivatives for potential therapeutic applications. For instance, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic potentials, showcasing the importance of structural modifications in enhancing therapeutic effects (Maltsev et al., 2021).
Serotonin-3 Receptor Antagonism
The development of potent serotonin-3 (5-HT3) receptor antagonists also highlights the use of benzodiazepine derivatives in targeting specific receptor pathways for therapeutic benefits. Structural modifications in benzodiazepine analogues have shown to lead to significant 5-HT3 receptor antagonistic activity, suggesting their potential use in treating conditions mediated by this receptor (Harada et al., 1995).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
4-benzyl-1,4-diazepan-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQCLNIVUKVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-diazepan-5-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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